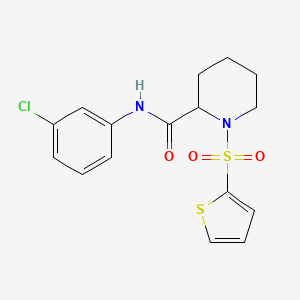

![molecular formula C15H10F2N2O3S B6493554 N-[(2,4-difluorophenyl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 1251682-58-2](/img/structure/B6493554.png)

N-[(2,4-difluorophenyl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

Übersicht

Beschreibung

“N-[(2,4-difluorophenyl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide” is a chemical compound . It is an intermediate in the synthesis of Dolutegravir, an antiviral drug developed by GlaxoSmithKline (GSK) .

Synthesis Analysis

The synthesis of compounds similar to “N-[(2,4-difluorophenyl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide” involves complex chemical reactions . A series of novel imidazo[4,5-b]pyridine derivatives were synthesized and their structures were characterized by NMR spectroscopy, mass spectrometry, and elemental analysis .Molecular Structure Analysis

The molecular structure of “N-[(2,4-difluorophenyl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide” is complex. It involves a primary intermolecular hydrogen bond, which is the amide–amide interaction linking molecules into 1D chains .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-[(2,4-difluorophenyl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide” are complex and involve multiple steps . The process for preparing similar compounds involves as many as 14 steps .Wissenschaftliche Forschungsanwendungen

Here is a comprehensive analysis of the scientific research applications of the compound DTXSID801116935, also known as CCG-296937, F3406-8980, or N-[(2,4-difluorophenyl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide.

Cancer Research

CCG-296937 has shown potential in cancer research, particularly in targeting specific signaling pathways involved in tumor growth and metastasis. Its ability to inhibit certain kinases makes it a promising candidate for developing new cancer therapies .

Anti-inflammatory Applications

The compound has been studied for its anti-inflammatory properties. It can modulate the activity of inflammatory mediators, making it useful in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Effects

Research indicates that CCG-296937 may have neuroprotective effects. It has been investigated for its potential to protect neurons from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antimicrobial Activity

CCG-296937 has demonstrated antimicrobial activity against a range of bacterial and fungal pathogens. This makes it a candidate for developing new antibiotics or antifungal agents, especially in the face of rising antimicrobial resistance .

Cardiovascular Research

The compound has been explored for its effects on cardiovascular health. Studies suggest that it can influence vascular smooth muscle cell proliferation and migration, which are critical factors in the development of atherosclerosis and other cardiovascular diseases .

Diabetes and Metabolic Disorders

CCG-296937 has potential applications in the treatment of diabetes and metabolic disorders. It has been shown to affect glucose metabolism and insulin sensitivity, offering a new avenue for managing these conditions .

Drug Delivery Systems

The unique chemical properties of CCG-296937 make it suitable for use in drug delivery systems. Its ability to form stable complexes with various drug molecules can enhance the bioavailability and targeted delivery of therapeutics .

Pharmacokinetic Studies

The compound is also valuable in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. This information is crucial for optimizing its use in clinical settings .

Wirkmechanismus

Target of Action

It is known that the compound is a small-molecule inhibitor of rhoa transcriptional signaling .

Mode of Action

CCG-296937 acts by inhibiting the RhoA transcriptional signaling pathway . The data suggest that effects on the coactivator MKL1 are likely, although effects on other SRF regulatory cofactors cannot be ruled out .

Biochemical Pathways

The RhoA transcriptional signaling pathway is the primary biochemical pathway affected by CCG-296937 . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival, which are often dysregulated in cancer .

Result of Action

The inhibition of the RhoA transcriptional signaling pathway by CCG-296937 can potentially disrupt the processes of cell adhesion, migration, invasion, and survival, thereby affecting the growth and spread of cancer cells .

Eigenschaften

IUPAC Name |

N-[(2,4-difluorophenyl)methyl]-7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2N2O3S/c16-8-2-1-7(9(17)5-8)6-18-14(21)11-12(20)13-10(3-4-23-13)19-15(11)22/h1-5H,6H2,(H,18,21)(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYQWPMPSUZOHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CNC(=O)C2=C(C3=C(C=CS3)NC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801116935 | |

| Record name | Thieno[3,2-b]pyridine-6-carboxamide, N-[(2,4-difluorophenyl)methyl]-4,5-dihydro-7-hydroxy-5-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801116935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-difluorobenzyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide | |

CAS RN |

1251682-58-2 | |

| Record name | Thieno[3,2-b]pyridine-6-carboxamide, N-[(2,4-difluorophenyl)methyl]-4,5-dihydro-7-hydroxy-5-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1251682-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thieno[3,2-b]pyridine-6-carboxamide, N-[(2,4-difluorophenyl)methyl]-4,5-dihydro-7-hydroxy-5-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801116935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6493474.png)

![2-(2-methoxyphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide](/img/structure/B6493481.png)

![2-(2-methylphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide](/img/structure/B6493482.png)

![N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-nitrobenzene-1-sulfonamide](/img/structure/B6493491.png)

![3-methoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B6493494.png)

![N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6493502.png)

![2-(4-chlorophenyl)-N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B6493504.png)

![4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(phenyl)methyl]-6-methyl-1,2-dihydropyridin-2-one](/img/structure/B6493510.png)

![N-(2-bromo-4-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B6493536.png)

![N-(4-ethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B6493545.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B6493553.png)

![1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(4-methylphenyl)piperidine-2-carboxamide](/img/structure/B6493567.png)

![N-(3-carbamoylthiophen-2-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carboxamide](/img/structure/B6493578.png)